molecular formula C13H17FO B8078691 1-Fluoro-3-hept-6-enoxybenzene

1-Fluoro-3-hept-6-enoxybenzene

Cat. No.: B8078691
M. Wt: 208.27 g/mol
InChI Key: CSOYUYQMNWPYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-hept-6-enoxybenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 1 and a hept-6-enoxy group at position 2. The hept-6-enoxy substituent consists of a seven-carbon alkyl chain terminating in a double bond (C=C) at the sixth position, connected via an ether linkage. This structure imparts unique physicochemical properties, such as moderate hydrophobicity due to the long alkenyl chain and electronic effects from the fluorine atom.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-Fluoro-3-hept-6-enoxybenzene is compared below with three fluorinated benzene derivatives: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (), 1-Fluoro-3-methoxybenzene, and 1-Fluoro-3-phenoxybenzene.

Structural and Electronic Effects

Compound Substituents Molecular Weight (g/mol) Key Electronic Effects
This compound -F (C1), -O-(CH₂)₅CH₂CH₂ (C3, with C6 double bond) ~208.27 Electron-withdrawing (-F), electron-donating (-O-alkyl)
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene -Br (C1), -F (C3), -OCH₃ (C2), -NO₂ (C4) ~291.03 Strong electron-withdrawing (-NO₂, -Br), moderate (-F), electron-donating (-OCH₃)
1-Fluoro-3-methoxybenzene -F (C1), -OCH₃ (C3) ~142.14 Electron-withdrawing (-F), electron-donating (-OCH₃)
1-Fluoro-3-phenoxybenzene -F (C1), -OPh (C3) ~202.22 Electron-withdrawing (-F), resonance effects (-OPh)

Key Observations :

  • The hept-6-enoxy group in this compound introduces steric bulk and mild electron-donating effects via the ether oxygen, contrasting with the stronger electron-withdrawing nitro (-NO₂) and bromo (-Br) groups in the compound from .
  • The fluoro substituent universally deactivates the benzene ring toward electrophilic substitution but directs reactivity to specific positions depending on other substituents.

Physicochemical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility (Polar vs. Non-polar Solvents)
This compound Estimated 240–260 < -20 (liquid) Low in water; high in hydrocarbons
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Not reported Not reported Likely low in water (nitro groups enhance crystallinity)
1-Fluoro-3-methoxybenzene ~195 ~15 Moderate in ethanol, low in hexane
1-Fluoro-3-phenoxybenzene ~290 ~35 Low in water; high in dichloromethane

Key Observations :

  • The long alkenyl chain in this compound reduces its melting point and enhances solubility in non-polar solvents compared to smaller analogs.
  • Compounds with nitro groups (e.g., ) typically exhibit higher crystallinity but lower volatility due to strong intermolecular interactions .

Reactivity and Stability

  • Electrophilic Substitution: The fluorine atom in all compounds directs incoming electrophiles to the meta and para positions. However, the hept-6-enoxy group’s steric hindrance in this compound may slow reactions compared to less bulky analogs like 1-Fluoro-3-methoxybenzene.
  • Oxidative Stability: The C=C bond in the hept-6-enoxy group makes this compound susceptible to oxidation, unlike the saturated chains in other compounds.
  • Thermal Decomposition : Fluorinated aromatics generally decompose at high temperatures, releasing hydrogen fluoride (HF). The bromo-nitro compound () may pose additional hazards due to bromine and nitro byproducts .

Properties

IUPAC Name

1-fluoro-3-hept-6-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h2,7-9,11H,1,3-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYUYQMNWPYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.